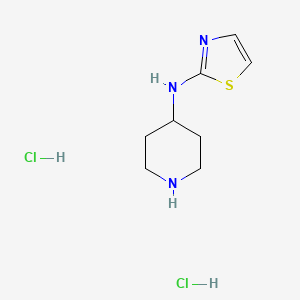

N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

Description

N-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride is a piperidine derivative functionalized with a 1,3-thiazol-2-yl substituent. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₈H₁₄Cl₂N₄S, with a molecular weight of 175.19 g/mol (based on the free base; the dihydrochloride form would be higher) .

Propriétés

IUPAC Name |

N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.2ClH/c1-3-9-4-2-7(1)11-8-10-5-6-12-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGABIESFZJSTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Thiazole Ring Formation

The initial step often involves synthesizing the thiazole core, typically via the Hantzsch synthesis or the Gewald reaction, which are classical methods for constructing thiazole rings:

- Hantzsch synthesis involves the cyclization of α-aminothiols with α-haloketones.

- Gewald reaction employs α-cyanoesters, sulfur sources, and ketones under basic conditions.

A typical route involves reacting 2-aminothiazole with an electrophilic reagent such as 1,2-dichloroethane or its derivatives to introduce the ethyl linkage, forming 1-(2-chloroethyl)-2-aminothiazole, which serves as an intermediate for further coupling.

Coupling with Piperidine Derivatives

The key step involves coupling the thiazole derivative with a piperidine derivative, often through nucleophilic substitution or acylation:

- Nucleophilic substitution : The amino group on the thiazole reacts with activated piperidine halides or chlorides.

- Acylation : The amino group of piperidine reacts with acyl chlorides derived from the thiazole or related intermediates.

| Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Aminothiazole, 1-(2-chloroethyl)piperidine hydrochloride | Organic solvent (e.g., dichloromethane, THF) | Room temperature to reflux | Base like sodium carbonate or triethylamine facilitates the reaction |

| Acylation | Thiazole derivative, acyl chlorides | Dichloromethane, pyridine | 0°C to room temperature | Catalytic amounts of base |

Final Salt Formation

The dihydrochloride salt is obtained by treating the free base with hydrochloric acid in an aqueous or alcoholic medium, leading to precipitation of the salt:

N-(1,3-thiazol-2-yl)piperidin-4-amine + HCl → N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

Industrial and Laboratory-Scale Production

Continuous Flow Synthesis

Modern industrial synthesis employs continuous flow reactors, which allow precise control over reaction parameters, leading to higher yields and purity. The process involves:

- Continuous addition of reactants

- Real-time monitoring of reaction progress

- Automated purification steps such as crystallization or chromatography

Purification Techniques

Post-synthesis purification includes:

- Crystallization from suitable solvents (e.g., ethanol, methanol)

- Chromatography (flash or preparative HPLC)

- Recrystallization to attain high purity (>98%)

Data Tables Summarizing Preparation Methods

| Step | Reaction | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Thiazole ring synthesis | 2-aminothiazole + α-haloketone | Ethanol or DMSO | Reflux | 85-93 | Gewald or Hantzsch method |

| 2 | Coupling with piperidine | 2-aminothiazole derivative + 1-(2-chloroethyl)piperidine hydrochloride | Dichloromethane | 0°C to room temp | 75-85 | Base like Na2CO3 |

| 3 | Salt formation | Free base + HCl | Water/ethanol | Room temp | Quantitative | Precipitation of dihydrochloride |

Research Findings and Advanced Methods

Use of Catalysts and Alternative Reagents

Research indicates that catalysts such as palladium or copper can facilitate coupling reactions, especially in cross-coupling protocols like Suzuki or Buchwald-Hartwig reactions, although these are less common for this specific compound.

Green Chemistry Approaches

Recent studies explore solvent-free reactions, microwave-assisted synthesis, and the use of environmentally benign reagents to improve sustainability and reduce reaction times.

Characterization Data

- NMR Spectroscopy : Confirming the structure via characteristic chemical shifts for the thiazole and piperidine rings.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight.

- X-ray Crystallography : Confirming the molecular geometry and salt formation.

Summary of Key Research Findings

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential

N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride has been identified as a promising lead compound in drug discovery, especially for neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity. Research indicates that derivatives of thiazole compounds often exhibit notable biological activities, including anticonvulsant properties and anticancer effects .

Case Study: Anticonvulsant Activity

A series of thiazole-integrated compounds were synthesized and tested for their anticonvulsant activity. One derivative demonstrated significant protection against seizures in animal models, indicating the potential of thiazole-containing structures in treating epilepsy .

Biochemical Research

Enzyme Inhibition and Receptor Binding

This compound has been utilized in studies focused on enzyme inhibition and receptor binding assays. The insights gained from these studies are crucial for understanding cellular mechanisms and identifying potential therapeutic targets .

Case Study: Enzyme Inhibition

Research has shown that thiazole derivatives can inhibit specific enzymes related to disease pathways. For instance, a study demonstrated that certain thiazole compounds effectively inhibited protein kinases involved in cancer progression, suggesting their utility in targeted cancer therapies .

Agricultural Chemistry

Development of Agrochemicals

this compound is being explored for its potential as a fungicide. Its efficacy against various fungal pathogens can help improve crop yields and protect agricultural products from disease .

Case Study: Fungicidal Activity

In trials, thiazole-based fungicides exhibited effective control over fungal infections in crops, with some formulations showing a significant reduction in disease incidence compared to untreated controls .

Material Science

Polymer Applications

The incorporation of this compound into polymer formulations has shown promise in enhancing material properties such as flexibility and durability. This application is particularly valuable in the development of advanced materials for various industrial applications .

Analytical Chemistry

Detection Methods

This compound is also being investigated for its role in developing analytical methods for detecting specific biomolecules. These methods are essential for diagnostics and environmental monitoring, highlighting the versatility of thiazole derivatives in analytical applications .

Mécanisme D'action

The mechanism of action of N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Heterocyclic Substituents: Thiazole (C₃H₃NS) vs. oxazole (C₃H₃NO): Thiazole’s sulfur atom enhances π-electron deficiency, improving interactions with metal ions or polar protein residues . Benzo[d]oxazole in DDO-02003 adds aromatic bulk, likely increasing Kv1.5 channel binding affinity .

Aryl/Alkyl Modifications: Fluorinated or chlorinated benzyl groups (e.g., in ) improve metabolic stability and membrane permeability compared to non-halogenated analogs.

Biological Activity :

Activité Biologique

N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride is a compound of interest due to its diverse biological activities. This article presents an overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

1. Antimicrobial Activity

The thiazole moiety is well-documented for its antimicrobial properties. Compounds containing the 1,3-thiazole ring have demonstrated significant activity against various pathogens.

Research Findings

- A study evaluated several 1,3-thiazole derivatives for their antimicrobial efficacy. The findings indicated that derivatives with specific substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The Minimum Inhibitory Concentration (MIC) values for some derivatives reached as low as 32.6 μg/mL, outperforming standard antibiotics like ampicillin .

| Compound | Gram-positive Activity (MIC) | Gram-negative Activity (MIC) |

|---|---|---|

| 11c | 32.6 μg/mL | Not tested |

| 11e | Not tested | 47.5 μg/mL |

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively, with various studies highlighting their cytotoxic effects on cancer cell lines.

Case Studies

- A recent investigation into thiazole-based compounds revealed that certain derivatives exhibited IC50 values lower than reference drugs such as doxorubicin against multiple cancer cell lines .

- The structure-activity relationship (SAR) analysis indicated that the presence of electronegative groups significantly enhances antiproliferative activity, with some compounds showing remarkable selectivity towards specific cancer types .

| Compound | Cell Line Tested | IC50 Value (μM) | Reference Drug |

|---|---|---|---|

| 13 | Jurkat | <10 | Doxorubicin |

| 35a | A-431 | 23.30 ± 0.35 | N/A |

3. Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant effects in various animal models.

Research Findings

- In a study assessing the anticonvulsant properties of thiazole-integrated compounds, several analogues demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ). The most active compound showed a median effective dose significantly lower than the standard medication ethosuximide .

| Compound | Model Used | Median Effective Dose (mg/kg) |

|---|---|---|

| 4a | MES/PTZ | <20 |

| 2 | PTZ | <20 |

The mechanisms through which this compound exerts its biological activity are multifaceted and involve interaction with various biological targets.

Key Mechanisms

- Antimicrobial : Thiazoles may disrupt bacterial cell wall synthesis or inhibit specific enzymatic pathways crucial for bacterial survival .

- Anticancer : These compounds often induce apoptosis in cancer cells by activating caspase pathways or inhibiting key kinases involved in cell proliferation .

- Anticonvulsant : Thiazoles may modulate neurotransmitter systems or ion channels involved in seizure activity .

Q & A

Q. Resolution Steps :

Reproduce experiments under standardized conditions (e.g., 10% FBS in DMEM).

Characterize batches via LC-MS and elemental analysis.

Validate target engagement using orthogonal assays (e.g., SPR for binding kinetics).

Advanced: What computational strategies predict synthetic feasibility and biological targets?

Answer:

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., ’s AI-powered synthesis planning).

- Docking Studies : Use Schrödinger Suite or GROMACS to model interactions with targets (e.g., CRF receptor in ).

- ADMET Prediction : SwissADME estimates logP, solubility, and CYP450 inhibition to prioritize analogs.

For example, SSR125543A () was optimized for brain penetration using logD (2.5–3.5) and PSA (<80 Å).

Basic: How should stability studies be designed under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. Dihydrochloride salts are stable in acidic conditions but hydrolyze in basic media ().

- Thermal Stability : Store at 4°C (short-term) or -20°C (long-term) under argon. TGA/DSC can identify decomposition temperatures (>150°C typical for salts).

- Light Sensitivity : Protect from UV exposure (amber vials) to prevent photodegradation of the thiazole ring .

Advanced: What in vitro and in vivo models evaluate biological activity?

Answer:

- In Vitro :

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.